6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride involves several key steps. One common method includes the preparation of the hydrophilic head group (2-aminopropane-1,3-diol) from diethyl acetamidomalonate, nitrodiol, benzylamine, or tris (hydroxymethyl)aminomethane (TRIS) . The hydrocarbon chain is typically constructed via Friedel–Crafts acylation followed by Wolff–Kishner reduction . Another practical synthetic approach involves an iron-catalyzed cross-coupling reaction and a Wittig reaction, which offers advantages such as readily available starting materials, inexpensive reagents, simple operations, and good yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and substitution . The compound is phosphorylated by sphingosine kinase 2 (SK2) to form (S)-fingolimod phosphate, which is an agonist of S1P receptors .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sphingosine kinase 2 for phosphorylation and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed: The major product formed from the phosphorylation of this compound is (S)-fingolimod phosphate, which has potent immunosuppressive activity . Other products formed from oxidation and substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying sphingosine-1-phosphate receptor modulation. In biology, it is used to investigate the mechanisms of neurogenesis and oligodendrogenesis . In medicine, it is primarily used as an immunomodulatory treatment for multiple sclerosis . Additionally, it has shown potential in cancer research due to its ability to activate protein phosphatase 2A and induce apoptotic effects .
Mechanism of Action
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation by sphingosine kinase 2, the compound becomes (S)-fingolimod phosphate, which binds to S1P receptors 1, 3, 4, and 5 . This binding promotes the internalization and inactivation of these receptors, preventing lymphocyte egress from lymphoid tissues and reducing autoaggressive lymphocyte infiltration into the central nervous system . Additionally, this compound has been shown to upregulate T cell factor 1 (TCF-1), which downregulates pathogenic cytokines and mediates epigenetic modifications .
Comparison with Similar Compounds
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride is similar to other sphingosine-1-phosphate receptor modulators, such as Siponimod and Ozanimod . it is unique in its ability to activate protein phosphatase 2A and induce apoptotic effects, making it a promising candidate for cancer research . Other similar compounds include analogs of FTY720 with various amide head groups, which have been synthesized to explore their cytotoxic activity and potential therapeutic applications .
List of Similar Compounds:- Siponimod
- Ozanimod
- FTY720 analogs with various amide head groups
Properties
IUPAC Name |
6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c18-17(12-19,13-20)11-10-15-8-6-14(7-9-15)4-2-1-3-5-16(21)22;/h6-9,19-20H,1-5,10-13,18H2,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATFSDUKMOHUEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)CCC(CO)(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747838 |
Source
|
Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896472-94-9 |
Source
|
Record name | 6-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}hexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.